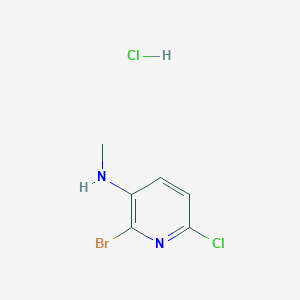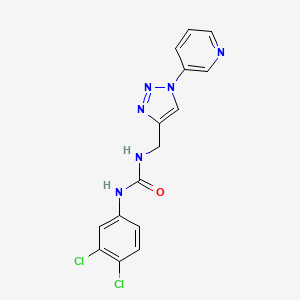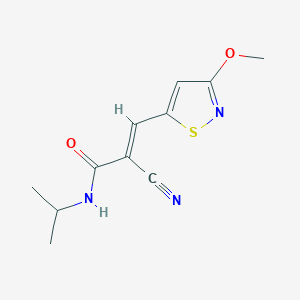
(E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide, also known as compound 1, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a well-known therapeutic target for the treatment of metabolic disorders such as obesity, diabetes, and insulin resistance. Compound 1 has shown promising results in preclinical studies as a potential drug candidate for the treatment of these diseases.
Mécanisme D'action
Compound 1 exerts its pharmacological effects by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to impaired insulin signaling and glucose uptake. By inhibiting PTP1B, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 enhances insulin signaling and glucose uptake, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
Compound 1 has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight in animal models of obesity and diabetes. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 is its selectivity for PTP1B, which reduces the risk of off-target effects. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has shown promising results in preclinical studies as a potential drug candidate for the treatment of metabolic disorders. However, one limitation of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 is its low solubility, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1. One potential direction is to optimize the synthesis of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 to improve its solubility and bioavailability. Another direction is to investigate the efficacy of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 in combination with other drugs for the treatment of metabolic disorders. Furthermore, the anti-inflammatory and anti-tumor properties of (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 warrant further investigation for potential therapeutic applications in these areas. Overall, the research on (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has shown promising results and provides a strong foundation for further exploration of its therapeutic potential.
Méthodes De Synthèse
Compound 1 can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the coupling of 3-methoxy-1,2-thiazol-5-amine with (E)-3-(3-bromo-phenyl)-acrylic acid, followed by the conversion of the resulting intermediate to (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 using standard organic chemistry techniques.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications in metabolic disorders. In vitro and in vivo studies have shown that (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 improves glucose homeostasis, increases insulin sensitivity, and reduces body weight in animal models of obesity and diabetes. Furthermore, (E)-2-Cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide 1 has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-1,2-thiazol-5-yl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7(2)13-11(15)8(6-12)4-9-5-10(16-3)14-17-9/h4-5,7H,1-3H3,(H,13,15)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSRAGCHJDZOMV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=NS1)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC(=NS1)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

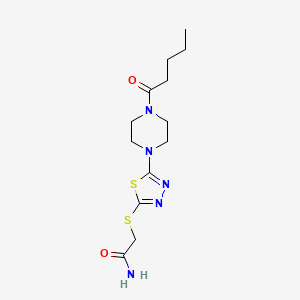
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2550486.png)
![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)
![6-(4-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2550488.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2550489.png)

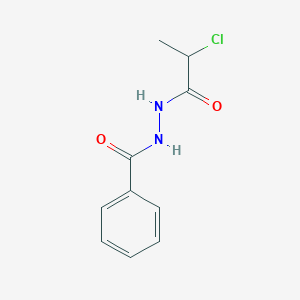
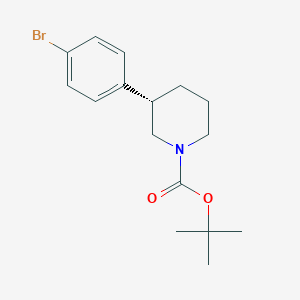
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)
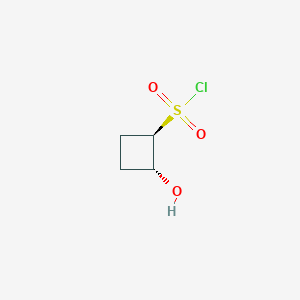

![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
